molecular formula C16H12N4O2 B12159158 N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

Katalognummer: B12159158
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: MXRKRHOWBSDFDS-OCKHKDLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of Schiff bases It is characterized by the presence of a pyrazine ring and a naphthalene moiety linked through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and pyrazine-2-carboxylic acid hydrazide. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide involves its ability to chelate metal ions and interact with biological targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base moiety allows it to interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a naphthalene moiety. This structural arrangement allows for unique interactions with metal ions and biological targets, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C16H12N4O2

Molekulargewicht

292.29 g/mol

IUPAC-Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-15-6-5-11-3-1-2-4-12(11)13(15)9-19-20-16(22)14-10-17-7-8-18-14/h1-10,21H,(H,20,22)/b19-9-

InChI-Schlüssel

MXRKRHOWBSDFDS-OCKHKDLRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=NC=CN=C3)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.